
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the amino group: This step might involve nitration followed by reduction.
Attachment of the propanamide group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
相似化合物的比较
Similar Compounds
- 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-ethylpropanamide
- 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylbutanamide
Uniqueness
The uniqueness of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide lies in its specific substitution pattern on the pyridine ring and the presence of the propanamide group, which might confer distinct biological activities compared to its analogs.
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-10(15)13(6-8(7)11)4-3-9(14)12-2/h5-6H,3-4,11H2,1-2H3,(H,12,14) |
InChI 键 |
SELVGSXUJUTBNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=C1N)CCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


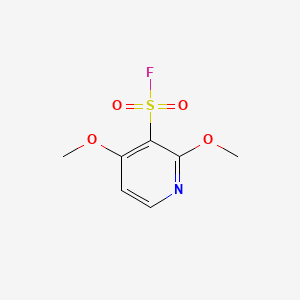
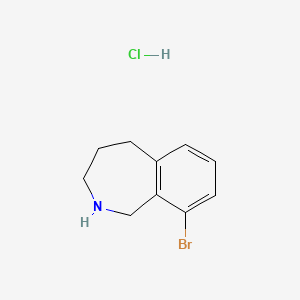
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
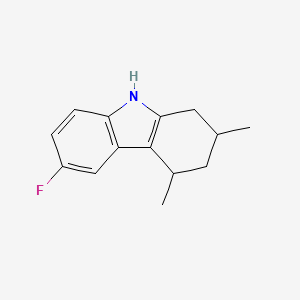

![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

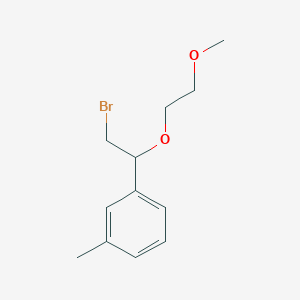
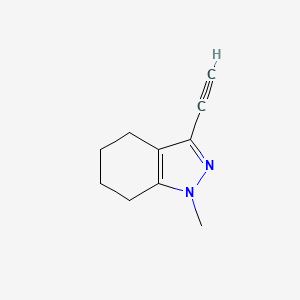
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
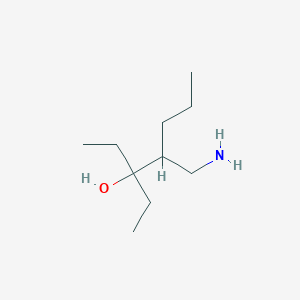
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
